Product packaging for 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one(Cat. No.:CAS No. 13415-82-2)

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B1666903
CAS No.: 13415-82-2
M. Wt: 217.31 g/mol
InChI Key: GSESDIFGJCCBHN-UHFFFAOYSA-N

Description

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one (CAS RN 13415-82-2), also known as alpha-Pyrrolidinobutiophenone (α-PBP), is a synthetic cathinone derivative with the molecular formula C 14 H 19 NO and an average molecular mass of 217.312 g/mol . This compound is part of a class of new psychoactive substances (NPS) commonly investigated in the context of forensic science and public health. Its core research value lies in its potent mechanism of action as a blocker of the dopamine and norepinephrine transporters, leading to increased extracellular levels of these neurotransmitters . This mechanism is shared with closely related substances like α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) and MDPV, which have been subject to critical review by the World Health Organization due to their abuse potential and public health risks . Pre-clinical studies suggest that the properties of such compounds are reminiscent of other psychostimulants like methamphetamine and cocaine, making them relevant for comparative pharmacological studies on abuse liability, psychomotor stimulation, and drug discrimination [citation:4). Researchers utilize this compound in analytical and toxicological studies to develop and validate methods for its identification and quantification in seized materials and biological samples. Its association with numerous fatalities and acute intoxications requiring hospitalization underscores the critical importance of its study for understanding toxidromes, which can include severe neurological effects (such as violent or psychotic behavior) and cardiovascular toxicity . This product is intended For Research Use Only and is strictly for use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or human consumption purposes of any kind. Researchers handling this compound must adhere to all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B1666903 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one CAS No. 13415-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H19NO/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESDIFGJCCBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016919
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone
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Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13415-82-2
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-PBP
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-PYRROLIDINOBUTIOPHENONE
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Chemical Synthesis and Precursor Investigations of 1 Phenyl 2 Pyrrolidin 1 Yl Butan 1 One

Synthetic Pathways for α-PBP and Cognate Pyrrolidinophenones

The synthesis of α-PBP and related pyrrolidinophenones can be achieved through several established laboratory methods. These routes are often adapted in clandestine settings due to their relative simplicity and the availability of precursor chemicals.

One of the most common and well-documented methods for the synthesis of α-PBP involves a two-step process starting from propiophenone (B1677668). This route is favored for its efficiency and relatively high yields.

The initial step is the α-bromination of propiophenone. This is typically achieved by reacting propiophenone with bromine in a suitable solvent, such as glacial acetic acid or chloroform. This electrophilic substitution reaction results in the formation of 2-bromo-1-phenylbutan-1-one (B142206).

The second step is the nucleophilic substitution of the bromine atom with pyrrolidine (B122466). The 2-bromo-1-phenylbutan-1-one is reacted with pyrrolidine, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrobromic acid byproduct. The reaction is typically carried out in a solvent such as acetonitrile (B52724) or ethanol. The final product, 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one, is then isolated and purified, often by conversion to its hydrochloride salt to improve stability and ease of handling.

Another established route involves the reductive amination of 1-phenyl-1,2-butanedione. In this method, the dione (B5365651) is reacted with pyrrolidine in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. This one-pot reaction directly forms the desired α-PBP. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.

The table below summarizes these common synthetic routes.

Starting MaterialReagentsIntermediateFinal Product
Propiophenone1. Bromine 2. Pyrrolidine, Base2-bromo-1-phenylbutan-1-oneThis compound
1-Phenyl-1,2-butanedionePyrrolidine, Reducing AgentNot isolatedThis compound

The synthesis of α-PBP relies on a number of key precursor compounds and involves specific reaction intermediates. The primary precursors are propiophenone and pyrrolidine. Propiophenone, a simple aromatic ketone, serves as the backbone of the α-PBP molecule. Pyrrolidine, a cyclic secondary amine, provides the characteristic pyrrolidinyl group.

During the synthesis, other transient intermediates, such as iminium ions, may be formed, particularly in the reductive amination pathway. The reaction conditions, including temperature, pH, and solvent, play a vital role in controlling the formation and reactivity of these intermediates, thereby influencing the efficiency of the synthesis and the types of byproducts generated.

Characterization of Clandestine Synthesis Methodologies and Impurity Profiles

The analysis of impurities in clandestinely produced α-PBP provides valuable intelligence for law enforcement. These impurities can reveal the synthetic route employed, the quality of the precursors, and potentially link different seizures to a common manufacturing source. Impurity profiling involves the identification and quantification of both organic and inorganic contaminants.

Organic impurities in illicit α-PBP samples can originate from unreacted starting materials, byproducts of the synthesis, or degradation products. The specific profile of these impurities can be indicative of the synthetic pathway used. For instance, the presence of unreacted propiophenone or 2-bromo-1-phenylbutan-1-one would strongly suggest the use of the bromination-substitution route.

Side reactions can also lead to the formation of characteristic organic impurities. For example, over-alkylation of the pyrrolidine nitrogen can result in the formation of quaternary ammonium (B1175870) salts. Incomplete reactions or poor purification can lead to the presence of a variety of related cathinone-type drugs. A study on the closely related compound α-PVP identified several organic impurities, which are likely to be found in clandestinely produced α-PBP as well due to similar synthesis methods. jst.go.jp

The following table details some potential organic impurities and their likely origins.

Organic ImpurityLikely Origin
PropiophenoneUnreacted starting material
2-bromo-1-phenylbutan-1-oneUnreacted intermediate
Di-pyrrolidinyl-butanoneSide reaction (over-amination)
Oxidized byproductsDegradation of the final product
Other synthetic cathinonesUse of impure precursors or intentional mixing

Inorganic impurities in α-PBP are typically introduced through the reagents, catalysts, and equipment used during the clandestine manufacturing process. The presence of specific elements can provide clues about the synthesis conditions and the level of sophistication of the laboratory.

Common inorganic impurities can include residual metals from catalysts or reaction vessels, such as iron, copper, and zinc. The use of certain reagents can also introduce specific inorganic ions. For example, if hydrochloric acid is used to form the hydrochloride salt, residual chloride ions may be present. A comprehensive analysis of inorganic impurities in the related compound α-PVP identified a wide range of elements, suggesting that the inorganic profile can be a valuable tool for sample comparison. jst.go.jp

The table below lists potential inorganic impurities and their possible sources.

Inorganic ImpurityPossible Source
Bromide ionsByproduct from the bromination-substitution reaction
Heavy metals (e.g., Lead, Mercury)Contaminated precursors or poor quality equipment
Catalyst residues (e.g., Palladium, Platinum)Use of catalytic hydrogenation in alternative synthetic routes
Sodium, Potassium saltsUse of bases like sodium carbonate or potassium carbonate

The comprehensive analysis of both organic and inorganic impurity profiles is a powerful forensic tool. By creating a chemical signature for a specific batch of α-PBP, law enforcement agencies can establish links between different drug seizures. nih.gov If two samples from different locations exhibit a nearly identical impurity profile, it is highly probable that they originated from the same clandestine laboratory or distribution network. nih.gov

Multivariate statistical analyses, such as hierarchical cluster analysis, can be applied to the impurity data from multiple seizures to group samples with similar chemical fingerprints. nih.gov This can help to visualize the structure of drug trafficking networks and identify key manufacturing and distribution hubs. Furthermore, the identification of specific impurities can provide insights into the chemical expertise of the clandestine chemists and the geographical origin of the precursors. This intelligence is invaluable for disrupting the illicit drug trade and prosecuting those involved. nih.gov

Stereochemical Aspects and Enantiomeric Considerations in α-PBP Synthesis

This compound, commonly known as α-PBP, is a chiral molecule possessing a single stereocenter at the α-carbon (the carbon atom adjacent to the carbonyl group). The presence of this chiral center means that α-PBP can exist as two distinct, non-superimposable mirror images known as enantiomers: (S)-1-phenyl-2-(pyrrolidin-1-yl)butan-1-one and (R)-1-phenyl-2-(pyrrolidin-1-yl)butan-1-one. The spatial arrangement of the substituents around this stereocenter is critical, as enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles due to the stereospecific nature of biological targets like receptors and enzymes. nih.govvt.edu

Standard synthetic routes to α-PBP and related α-pyrrolidinophenones typically result in the formation of a racemic mixture, which is an equal (1:1) mixture of both the (R)- and (S)-enantiomers. A common synthetic pathway involves the α-bromination of propiophenone to yield α-bromopropiophenone, followed by a nucleophilic substitution reaction with pyrrolidine. This classical approach does not control the stereochemistry at the α-carbon, leading to the racemic product.

Given that biotargets are inherently chiral, they can interact differently with each enantiomer, leading to potential variations in biological activity. nih.gov This necessitates the separation of the racemic mixture (a process known as chiral resolution) or the development of enantioselective synthetic methods to produce a single, desired enantiomer.

One established method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic base (like α-PBP) with a chiral acid, such as dibenzoyl-D-tartaric acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). These differences allow for their separation by methods like fractional crystallization. A similar approach has been successfully applied to resolve the structurally related compound pyrovalerone [1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one], where the racemic mixture was separated using dibenzoyl-D-tartaric acid. nih.govresearchgate.net In the case of pyrovalerone, the (S)-isomer was identified as the more biologically active enantiomer. researchgate.net

Another powerful technique for both analytical and preparative separation of enantiomers is chiral high-performance liquid chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. vt.edu The enantioresolution of 3,4-methylenedioxypyrovalerone (MDPV), a close analog of α-PBP, has been optimized using semi-preparative liquid chromatography, allowing for the isolation of both enantiomers with high enantiomeric purity. mdpi.com This success suggests that similar chiral HPLC methods could be effectively applied to α-PBP.

The table below summarizes chromatographic conditions used for the successful enantiomeric separation of related synthetic cathinones, illustrating the feasibility of these methods for α-PBP.

CompoundColumn TypeMobile PhaseResolution (Rs)Enantioselectivity (α)Reference
MDPV Tris-3,5-dimethylphenylcarbamate amyloseHexane:Ethanol:Diethylamine (97:3:0.1 v/v/v)1.71.4 mdpi.com

While chiral resolution is a common strategy, an alternative and often more efficient approach is enantioselective synthesis, which aims to produce a single enantiomer directly. nih.gov This can be achieved using chiral catalysts, auxiliaries, or starting materials. For instance, photo-enzymatic cascade processes have been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds to produce chiral α-functionalized phenylpyrrolidine compounds with high stereoselectivity (up to 99% enantiomeric excess). rsc.org Furthermore, Meerwein-Ponndorf-Verley-type reductions of α-silylimines using chiral lithium amides have been shown to produce α-silylamines with high enantioselectivity, demonstrating a potential pathway for establishing stereocenters adjacent to a nitrogen atom. nih.gov Although specific enantioselective syntheses for α-PBP are not widely documented in the literature, these related methodologies indicate that such routes are chemically viable.

The absolute configuration and stereochemical stability of each enantiomer are crucial considerations. For MDPV, the absolute configuration was determined using electronic circular dichroism (ECD) with theoretical calculations. mdpi.com Such studies are essential for definitively linking a specific spatial arrangement to its biological function. The investigation into the stereochemistry of α-PBP and its analogs remains a significant area of research, driven by the understanding that the biological and toxicological effects of these substances can be enantiomer-dependent.

Metabolic Biotransformation Studies of 1 Phenyl 2 Pyrrolidin 1 Yl Butan 1 One

In Vitro Metabolic Investigations

In vitro research is crucial for elucidating the metabolic pathways of xenobiotics like 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one. By using controlled laboratory systems that contain human-derived liver enzymes or cells, scientists can identify metabolites and the enzymatic reactions that form them.

A variety of in vitro models are employed to study the hepatic metabolism of this compound, each offering distinct advantages. Pooled human liver microsomes (pHLMs) contain a rich complement of Phase I enzymes, particularly cytochrome P450s (CYPs), but lack the complete cellular machinery for Phase II reactions. Primary human hepatocytes (PHH) are considered a gold standard as they represent the most physiologically relevant model, containing the full spectrum of both Phase I and Phase II metabolic enzymes. mdpi.com

The HepaRG cell line is a human-derived hepatic progenitor cell line that can differentiate into hepatocyte-like cells. Studies have used HepaRG cells to investigate the metabolism of this compound. nih.gov However, the metabolic profile in HepaRG cells can sometimes differ from that observed in pHLMs or PHH. For instance, in the case of this compound, oxidation of the pyrrolidine (B122466) ring was not observed in HepaRG cells, while it is a known pathway in other models. nih.gov This discrepancy is likely due to the fact that the HepaRG cell line was derived from a donor known to be a poor metabolizer for the enzyme CYP2D6, which is instrumental in the formation of certain metabolites like the pyrrolidine ring lactam. nih.gov

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For this compound, the primary Phase I transformations are oxidation of the pyrrolidine ring and reduction of the carbonyl group. nih.govnih.gov

Oxidation of the pyrrolidine ring is a major metabolic pathway. nih.gov This process leads to the formation of several products, including mono- and dihydroxylated metabolites. nih.gov Further oxidation of a hydroxylated intermediate can lead to the formation of an oxo-metabolite, specifically a lactam, which has been described as a main metabolite. nih.gov Additionally, a ring-opened hydroxy metabolite has also been identified, resulting from the cleavage of the pyrrolidine ring. nih.gov The formation of the lactam metabolite is notably catalyzed by the CYP2D6 enzyme, while pyrrolidine ring hydroxylation involves CYP2B6, CYP2C19, and CYP2D6. nih.gov

The reduction of the β-keto moiety (carbonyl group) is another predominant metabolic pathway for this compound. nih.govnih.gov This biotransformation results in the formation of a dihydro metabolite, 1-phenyl-2-(pyrrolidin-1-yl)butan-1-ol. nih.gov This metabolite is considered one of the main products of its metabolism. nih.gov Studies on related pyrrolidinophenone compounds have also noted the stereoselective nature of this reduction in humans, where one specific diastereomer is often preferentially formed. nih.govelsevierpure.com

The primary oxidative transformations reported for this compound focus on the extensive oxidation of the pyrrolidine ring. While other synthetic cathinones with longer alkyl chains may undergo oxidation at the side chain, the main focus for this compound in the scientific literature has been on the pyrrolidine and carbonyl modifications. nih.gov

Table 1: Summary of Identified Phase I Metabolites of this compound

Metabolic Pathway Resulting Metabolite(s) Description
Pyrrolidine Ring Oxidation Mono-hydroxylated metabolite Addition of one hydroxyl group (-OH) to the pyrrolidine ring. nih.gov
Di-hydroxylated metabolite Addition of two hydroxyl groups to the pyrrolidine ring. nih.gov
Oxo-metabolite (Lactam) Oxidation of the pyrrolidine ring to form a lactam structure. nih.gov
Ring-opened hydroxy metabolite Cleavage of the C-N bond in the pyrrolidine ring, followed by hydroxylation. nih.gov
Carbonyl Group Reduction Dihydro metabolite Reduction of the ketone group (C=O) to a hydroxyl group (-OH), forming an alcohol. nih.govnih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. While Phase II metabolism of this compound is less extensively documented than its Phase I pathways, some conjugation products have been observed. In studies using HepaRG cells, amino acid adducts with glycine (B1666218) and alanine (B10760859) were identified. nih.gov

Although direct evidence for glucuronidation of this compound is limited, studies on closely related analogues provide strong indications that this is a likely pathway. For instance, glucuronidated metabolites of the β-keto reduced alcohol have been identified for similar compounds like α-PVP and α-PHP. researchgate.netnih.govresearchgate.net This suggests that the dihydro metabolite of this compound is also a probable substrate for conjugation with glucuronic acid.

Table 2: Summary of Identified and Potential Phase II Metabolites of this compound

Metabolic Pathway Resulting Metabolite(s) Description
Amino Acid Conjugation Glycine and Alanine Adducts Conjugation with the amino acids glycine and alanine, observed in HepaRG cells. nih.gov
Glucuronidation (Potential) Dihydro metabolite glucuronide Conjugation of the hydroxyl group of the dihydro metabolite with glucuronic acid. This is inferred from studies on close structural analogues. researchgate.netnih.govresearchgate.net

Formation of Amino Acid Adducts (e.g., Glycine, Alanine Conjugates)

A significant and relatively novel finding in the metabolism of α-PBP is the formation of amino acid adducts. Specifically, conjugates with glycine and alanine have been identified. researchgate.net These adducts represent a unique metabolic pathway that had not been previously described for α-PBP or related compounds. researchgate.net

In a study utilizing HepaRG cells, a human-derived liver cell line, researchers identified both glycine and alanine adducts of α-PBP in the cell media after incubation. researchgate.netnih.gov The formation of these conjugates is a notable discovery, as it expands the known metabolic map for this class of compounds. researchgate.net The proposed mechanism for the formation of these adducts involves the parent compound, α-PBP, reacting with the amino acids. researchgate.net This reaction is thought to occur during the incubation period, leading to the creation of these previously unobserved metabolites. researchgate.net The identification of these amino acid conjugates highlights the utility of advanced analytical techniques in uncovering novel metabolic pathways. researchgate.net

Table 1: Identified Amino Acid Adducts of α-PBP in HepaRG Cell Media
MetaboliteBiological MatrixKey FindingReference
Glycine AdductHepaRG Cell MediaNovel metabolite identified, not previously described. researchgate.net
Alanine AdductHepaRG Cell MediaNovel metabolite identified, suggesting a new metabolic pathway. researchgate.net

Enzyme Kinetic Studies and Cytochrome P450 (CYP) Isoform Involvement

The metabolism of α-PBP is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of proteins crucial for the biotransformation of a vast array of xenobiotics. nih.govnih.gov Understanding which specific CYP isoforms are involved and their kinetic parameters is fundamental to predicting potential drug-drug interactions and individual variability in metabolism. mdpi.comnih.gov

Role of Specific CYP Isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

The primary metabolism of α-PBP involves several key CYP isoforms. The major isoforms responsible for its biotransformation are CYP2D6, CYP3A4, CYP2C9, CYP2C19, CYP1A2, and CYP2B6. nih.govmdpi.com These enzymes catalyze Phase I reactions, which typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups, making the compound more water-soluble and easier to excrete. mdpi.com

Studies investigating the metabolism of analogous compounds have shown that CYP3A4, in particular, plays a significant role. nih.gov For instance, in the metabolism of sodium tanshinone IIA sulfonate, CYP3A4 was the primary enzyme involved, while isoforms like CYP1A2, CYP2C9, and CYP2D6 showed minimal effects. nih.gov While direct, comprehensive studies detailing the specific contributions of each isoform to α-PBP metabolism are still emerging, the involvement of these major drug-metabolizing enzymes is well-established for structurally related compounds. nih.govresearchgate.net

Determination of Kinetic Parameters for Metabolic Pathways

Enzyme kinetic studies are performed to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insight into the affinity of an enzyme for its substrate and the efficiency of the metabolic reaction. nih.gov The intrinsic clearance (CLint), calculated as Vmax/Km, is a measure of the enzyme's metabolic capacity. nih.gov

For example, in a study of STS metabolism by human liver microsomes (HLMs) and recombinant CYP3A4, the kinetic parameters were determined. For HLMs, the Km was 54.8 ± 14.6 µM and the Vmax was 0.9 ± 0.1 nmol/mg protein/min. For CYP3A4, the Km and Vmax were 7.5 ± 1.4 µM and 6.8 ± 0.3 nmol/nmol P450/min, respectively. nih.gov This indicates a higher affinity and metabolic rate by the specific CYP3A4 isoform compared to the mixed enzymes in HLMs. nih.gov While specific kinetic data for each metabolic pathway of α-PBP are not yet fully elucidated in the literature, such studies are essential for a complete understanding of its pharmacokinetics. researchgate.net

Table 2: Example of Enzyme Kinetic Parameters for a CYP3A4 Substrate
Enzyme SourceKm (µM)VmaxCLintReference
Human Liver Microsomes (HLMs)54.8 ± 14.60.9 ± 0.1 nmol/mg protein/min0.016 mL/mg protein/min nih.gov
Recombinant CYP3A47.5 ± 1.46.8 ± 0.3 nmol/nmol P450/min0.902 mL/nmol P450/min nih.gov

Toxicometabolomics Approaches in α-PBP Metabolism Research

Toxicometabolomics is an emerging field that applies metabolomics techniques to study the adverse effects of chemical compounds on biological systems. researchgate.netnih.gov This approach allows for a broad, untargeted analysis of endogenous metabolites, providing a snapshot of the physiological response to xenobiotic exposure. dntb.gov.uamdpi.com

Application of Untargeted Metabolomics Workflows

Untargeted metabolomics workflows are powerful tools for investigating the biotransformation of compounds like α-PBP. thermofisher.com These workflows typically involve high-resolution analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), to generate comprehensive metabolic profiles of biological samples (e.g., cell cultures, urine, plasma). nih.govnih.gov

In the context of α-PBP research, an untargeted approach was used with HepaRG cells. researchgate.netnih.gov The workflow involved analyzing both the cells and the surrounding media using reversed-phase and normal-phase liquid chromatography coupled with high-resolution mass spectrometry. researchgate.net This comprehensive analysis, followed by statistical evaluation (e.g., ANOVA, principal component analysis), allowed for the identification of significant changes in the metabolome and the discovery of novel drug metabolites, such as the aforementioned amino acid adducts. researchgate.netthermofisher.com This methodology provides a wider perspective on the physiological effects of the compound beyond just identifying its direct metabolites. nih.gov

Identification of Endogenous Biomarkers of Biotransformation

A key goal of toxicometabolomics is to identify endogenous biomarkers that can indicate exposure to a specific compound or a resulting toxic effect. mdpi.comnih.gov These biomarkers are molecules already present in the body whose levels change in response to the biotransformation of a xenobiotic. nih.govresearchgate.net

Molecular Pharmacology of 1 Phenyl 2 Pyrrolidin 1 Yl Butan 1 One

Interactions with Monoamine Transporter Systems

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, also known as α-pyrrolidinobutiophenone (α-PBP), is a synthetic cathinone (B1664624) that primarily exerts its pharmacological effects by interacting with monoamine transporters. These transporters, located on the presynaptic neuronal membrane, are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft, thereby terminating their signaling. The interaction of α-PBP with these transporters leads to an increase in the extracellular concentrations of these neurotransmitters.

Dopamine Transporter (DAT) Inhibition Mechanisms

This compound is a potent inhibitor of the dopamine transporter (DAT). nih.gov Like other members of the α-pyrrolidinophenone class of compounds, α-PBP acts as a reuptake inhibitor, blocking the normal function of DAT. This inhibition leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission. The bulky pyrrolidine (B122466) ring and the α-carbon chain are considered critical for potent uptake inhibition at the DAT. nih.gov The mechanism of inhibition is competitive, where the compound binds to the transporter protein, preventing the binding and subsequent reuptake of dopamine.

Norepinephrine Transporter (NET) Inhibition Mechanisms

Similar to its effects on the dopamine transporter, this compound is also a potent inhibitor of the norepinephrine transporter (NET). nih.gov By blocking the reuptake of norepinephrine, α-PBP increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced noradrenergic signaling. The α-pyrrolidinophenones generally exhibit high potency at both DAT and NET. nih.gov

Serotonin Transporter (SERT) Activity Profile and Selectivity

In contrast to its potent activity at the dopamine and norepinephrine transporters, this compound displays significantly lower potency at the serotonin transporter (SERT). nih.gov This selectivity for DAT and NET over SERT is a characteristic feature of many α-pyrrolidinophenone derivatives. nih.gov The DAT/SERT selectivity ratio for α-pyrrolidinophenones can range from 50 to 800, indicating a much stronger effect on dopamine reuptake compared to serotonin. nih.gov Research has shown that the α-pyrrolidinophenones generally have very low affinity and potency at the human serotonin transporter (hSERT). nih.gov

Inhibition of Monoamine Transporters by this compound (α-PBP)
TransporterBinding Affinity (Ki, µM)Uptake Inhibition (IC50, µM)
hDAT0.1450.0449
hNET0.2980.0461
hSERT101.4>10

Structure-Activity Relationship (SAR) Analysis of α-PBP Analogues

The pharmacological activity of α-pyrrolidinophenone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed how modifications to different parts of the molecule influence its potency and selectivity at monoamine transporters.

Influence of Alpha-Carbon Chain Length and Substituents on Transporter Potency

The length of the alkyl chain at the alpha-carbon position significantly impacts the potency of α-pyrrolidinophenones at the dopamine and norepinephrine transporters. nih.gov Generally, increasing the length of this chain from a methyl group (as in α-pyrrolidinopropiophenone, α-PPP) to a pentyl group leads to an increase in affinity and potency at the DAT. nih.gov For instance, α-PBP, with its ethyl group at the alpha-carbon, is more potent than α-PPP. nih.gov This trend continues with longer alkyl chains, such as the propyl group in α-pyrrolidinovalerophenone (α-PVP) and the butyl group in α-pyrrolidinohexiophenone (α-PHP), which show even higher potency at the DAT. nih.gov A similar, though less pronounced, trend is observed for NET affinity. nih.gov However, even with increased chain length, the potency at SERT remains low. nih.gov

Influence of Alpha-Carbon Chain Length on DAT and SERT Affinity in α-Pyrrolidinophenones
CompoundAlpha-Carbon ChainhDAT Affinity (Ki, µM)hSERT Affinity (Ki, µM)
α-PPPMethyl1.29161.4
α-PBPEthyl0.145101.4
α-PVPPropyl0.0222>10
α-PHPButyl0.01633

Effects of Pyrrolidine Ring Modifications (e.g., Ring Expansion) on Pharmacological Profile

Modifications to the pyrrolidine ring also have a significant effect on the pharmacological activity of these compounds. For example, expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring has been shown to decrease potency at the dopamine transporter. In studies of α-PVP analogues, this ring expansion resulted in a 7- to 10-fold reduction in potency. This suggests that the specific conformation and size of the pyrrolidine ring are important for optimal interaction with the dopamine transporter.

Impact of Aromatic Ring Substitutions on Monoamine Transporter Affinity

The affinity of this compound and its analogs for the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is significantly influenced by the nature and position of substituents on the aromatic (phenyl) ring. Research into the structure-activity relationships (SAR) of this class of compounds has revealed that modifications to the phenyl ring can modulate both the potency and selectivity of their binding to these transporters.

Generally, these compounds exhibit a strong preference for DAT and NET over SERT, a characteristic that can be fine-tuned through aromatic substitution. mdpi.comnih.gov The unsubstituted parent compound, 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, a close analog of the butan-1-one, demonstrates potent affinity for DAT and NET, with significantly weaker affinity for SERT. nih.gov

The introduction of various substituents at different positions on the phenyl ring leads to a range of effects on transporter affinity. For instance, the addition of a 4-methyl group to the phenyl ring, as seen in pyrovalerone, maintains high affinity for DAT and NET. nih.gov However, other substitutions can either enhance, diminish, or alter the selectivity profile of the compound.

Detailed studies on a series of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one analogs have provided specific insights into these effects. nih.gov For example, electron-withdrawing groups, such as halogens, at the 3- and 4-positions of the phenyl ring can lead to some of the most potent DAT inhibitors in this class. The 3,4-dichloro substituted analog, in particular, has been identified as a highly potent inhibitor of DAT and NET. nih.gov This suggests that the electronic properties of the aromatic ring play a crucial role in the interaction with the binding sites of these transporters.

Conversely, the addition of a 4-methoxy group to the phenyl ring of α-pyrrolidinovalerophenone (α-PVP), another closely related analog, has been shown to decrease affinity and potency at DAT by 6- to 10-fold. nih.gov This indicates that bulky, electron-donating groups at the para-position may be detrimental to binding at the dopamine transporter.

Furthermore, the fusion of an additional ring to the phenyl group, creating a naphthyl moiety, results in a compound with potent, nanomolar-range affinity for all three monoamine transporters, which is a notable exception to the general selectivity for DAT and NET observed in this class. nih.gov

The following table summarizes the binding affinities (Ki, nM) of several aromatic ring-substituted analogs of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one for the human dopamine, norepinephrine, and serotonin transporters.

Data in the table is derived from research on 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one analogs. nih.gov

Analytical Chemistry Methodologies for 1 Phenyl 2 Pyrrolidin 1 Yl Butan 1 One Research

Advanced Spectrometric Techniques for Characterization and Quantification

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of analytical methodologies for α-PBP. The choice of technique depends on the analytical objective, whether it is qualitative screening, structural elucidation of metabolites, or precise quantification in complex biological matrices.

Mass Spectrometry (MS)-Based Approaches

MS-based methods offer high sensitivity and selectivity, providing detailed molecular information crucial for the unambiguous identification of α-PBP and its metabolites.

LC-QTOF-MS is a powerful tool for the analysis of α-PBP, particularly in non-targeted screening and metabolic studies. This high-resolution mass spectrometry (HRMS) technique provides accurate mass measurements, typically with errors below 5 ppm, enabling the determination of elemental compositions for precursor and product ions. This capability is invaluable for identifying unknown metabolites and distinguishing between compounds with the same nominal mass.

In a toxicometabolomics study investigating the effects of α-PBP on HepaRG cells, untargeted analysis using LC-QTOF-MS revealed several significant metabolic features. nih.gov The high resolution of the QTOF analyzer was crucial for detecting subtle metabolic changes and identifying previously undescribed amino acid adducts of α-PBP, such as adducts with glycine (B1666218) and alanine (B10760859). nih.gov Furthermore, validated LC-QTOF-MS methods have been developed for the broad screening of synthetic cathinones in biological samples. For a panel of 22 cathinones, this technique demonstrated high extraction efficiencies and low limits of quantification in both urine and blood. nih.gov

Table 1: LC-QTOF-MS Method Validation Data for Synthetic Cathinone (B1664624) Screening nih.gov

Parameter Urine Blood
Extraction Efficiency 84-104% 81-93%
Limit of Quantitation (LOQ) 0.25-5 ng/mL 0.25-5 ng/mL
Matrix Effect Within acceptable thresholds Within acceptable thresholds

| Precision & Bias | Within acceptable thresholds | Within acceptable thresholds |

The Orbitrap mass analyzer offers exceptionally high resolving power (often exceeding 100,000 FWHM) and sub-ppm mass accuracy, making it a premier tool for complex sample analysis. thermofisher.comthermofisher.com While specific studies focusing solely on α-PBP using Orbitrap MS are not widely published, the technology's capabilities are well-suited for its analysis. The high resolution allows for the separation of α-PBP from isobaric interferences—compounds that have the same nominal mass but different elemental compositions—which are common in both seized drug samples and biological matrices. thermofisher.com

For instance, a Q Exactive™ hybrid quadrupole-Orbitrap™ mass spectrometer can be used for forensic screening of hundreds of drugs in urine with minimal sample preparation. lcms.cz The instrument's ability to perform full-scan data-dependent MS2 (ddMS2) allows for the collection of high-resolution precursor ion data followed by the acquisition of high-resolution product ion spectra for compounds on an inclusion list. lcms.cz This workflow would enable not only the confident identification of α-PBP based on its accurate mass but also its structural confirmation through fragmentation analysis. The fragmentation patterns of related compounds, such as ketamine analogues, have been systematically studied using LC-Q-Orbitrap MS, demonstrating the platform's utility in elucidating characteristic fragmentation pathways for new psychoactive substances. thermofisher.com

LC-MS/MS, typically using a triple quadrupole (QqQ) mass spectrometer, is the gold standard for the quantification of drugs in biological fluids due to its superior sensitivity and selectivity. researchgate.net This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule of α-PBP, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent signal-to-noise ratios, allowing for very low detection limits.

LC-MS/MS has been successfully applied in clinical settings to confirm and quantify α-PBP in intoxicated patients. In a study involving 43 patients, α-PBP was analytically confirmed in urine and serum samples, demonstrating the method's effectiveness in real-world forensic and clinical cases. spectroscopyonline.comamericanlaboratory.com The concentrations found varied widely, reflecting different levels of exposure. spectroscopyonline.com

Table 2: Concentration Ranges of α-PBP in Patient Samples by LC-MS spectroscopyonline.com

Biological Matrix Concentration Range Number of Samples
Urine 2.0 - 13,200 ng/mL 37

| Serum | 2.0 - 440 ng/mL | 6 |

GC-MS is a robust and widely available technique for the analysis of volatile and thermally stable compounds like α-PBP. In GC-MS, the compound is first separated based on its boiling point and polarity on a chromatographic column and then ionized, typically by electron ionization (EI). The resulting mass spectrum, which displays a unique fragmentation pattern, serves as a chemical fingerprint for identification.

A standardized method for the analysis of α-PBP by GC-MS has been established. Using a common DB-1 MS column, α-PBP has a reported retention time of 9.483 minutes under specified conditions. The EI mass spectrum is characterized by a series of fragment ions that are indicative of the molecule's structure.

Table 3: GC-MS Parameters and Characteristic Ions for α-PBP nih.gov

Parameter Value
GC Column DB-1 MS (30m x 0.25 mm x 0.25µm)
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Retention Time 9.483 min
Mass Scan Range 30-550 amu

| Key Mass Fragments (m/z) | 217 (M+), 202, 188, 120, 96, 77 |

MALDI-TOF-MS is a soft ionization technique primarily used for the analysis of large, non-volatile molecules like proteins and peptides. mdpi.comcriver.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. While not a conventional method for small molecules like synthetic cathinones, its application has been explored for rapid screening.

The main advantages of MALDI-TOF-MS are its high speed and tolerance for certain sample contaminants, which could potentially allow for the high-throughput screening of seized powders or other solid samples with minimal preparation. criver.com However, the application of MALDI-TOF-MS for the specific analysis of α-PBP is not well-documented in scientific literature. Challenges include potential interference from matrix ions in the low mass range and the need to develop specific matrices and protocols optimized for small drug molecules to achieve reliable results. nih.gov Its potential use would likely be in a qualitative screening capacity rather than for quantitative or detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for the complete structural assignment of 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one. 1D NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers initial insights into the number and types of atoms present. For instance, the ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns. Similarly, ¹³C NMR spectroscopy indicates the number of distinct carbon atoms in the molecule.

For a more in-depth analysis and to resolve ambiguities, 2D NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) establish proton-proton couplings, helping to trace the connectivity of the carbon backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This collective data allows for the unequivocal assignment of all proton and carbon signals, confirming the precise structure of the molecule. In the analysis of related α-pyrrolidinophenones, standard pulse sequences are utilized to collect proton, proton-decoupled carbon, and gradient versions of 2D experiments like HSQC and HMBC.

The chemical shifts observed in the NMR spectra can be significantly influenced by the sample's preparation. For example, in the analysis of a related compound, α-pyrrolidinopentiophenone, the proton chemical shift of the methine proton adjacent to the nitrogen atom and the pyrrolidine (B122466) protons show considerable downfield shifts when analyzed as an HCl salt compared to the free base. This is due to the influence of the acidic proton on the nearby protons' electronic environment.

Table 1: Representative ¹H and ¹³C NMR Data for a Related α-Pyrrolidinophenone

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.50 - 8.00128.0 - 135.0
C=O-~200.0
CH (methine)~3.90 (base) / ~5.30 (HCl salt)~60.0
CH₂ (pyrrolidine)1.70 - 2.70 (base) / 2.00 - 3.80 (HCl salt)~50.0, ~24.0
CH₂ (butyl chain)1.50 - 2.00~25.0
CH₃ (butyl chain)~0.90~14.0

Note: The chemical shifts are approximate and can vary based on the solvent and whether the compound is in its free base or salt form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Differentiation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the preliminary differentiation of synthetic cathinones based on their chromophoric structure. The UV spectrum of a molecule is determined by its electronic transitions, which are influenced by the presence of aromatic rings and functional groups. For synthetic cathinones, the primary chromophore is the substituted benzoyl group.

UV-Vis spectrophotometry can be effectively used to distinguish between positional isomers of synthetic cathinones where substitutions are made on the benzene (B151609) ring. researchgate.net The position of a substituent on the aromatic ring can alter the electronic distribution and, consequently, the energy of the electronic transitions, leading to shifts in the maximum absorbance wavelength (λmax). researchgate.netscribd.com For example, substitution at the para-position of the aromatic ring or the addition of a 3,4-methylenedioxy group can be detected through changes in the UV spectrum. researchgate.net

While UV-Vis spectroscopy may not provide a definitive identification on its own, it serves as a rapid and useful tool in a broader analytical scheme, especially when comparing a sample to a known reference standard. scribd.com Properties such as λmax, molar absorptivity (ε), and specific absorbance (A¹¹), which is the absorbance of a 1% solution over a 1-cm path length, are valuable parameters for characterizing and differentiating these compounds. researchgate.net

Table 2: UV Spectral Properties of Selected Synthetic Cathinones in Methanol

Compound λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Cathinone245.212,500 - 13,000
Methcathinone248.011,800
4-Methylmethcathinone (Mephedrone)255.413,500
3,4-Methylenedioxypyrovalerone (MDPV)234.0, 280.0, 318.010,200 (at 234 nm)

Data adapted from studies on various synthetic cathinones. scribd.com

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures, which is a critical step before identification and quantification.

Reversed-Phase and Normal-Phase Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of synthetic cathinones. In reversed-phase HPLC , the most common mode, a nonpolar stationary phase is used with a polar mobile phase. This setup is well-suited for the separation of moderately polar compounds like α-PBP. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be controlled to achieve separation from other components in the sample.

Normal-phase HPLC , which utilizes a polar stationary phase and a nonpolar mobile phase, can also be employed. This technique is particularly useful for separating isomers or compounds with minor structural differences that may not be resolved by reversed-phase chromatography. The choice between reversed-phase and normal-phase depends on the specific sample matrix and the analytical goals.

Gas Chromatography for Volatile and Thermostable Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound and many other synthetic cathinones are amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), it provides a highly selective and sensitive method for identification. In a typical GC-MS analysis of synthetic cathinones, a fused-silica capillary column coated with a nonpolar stationary phase, such as 100% dimethylpolysiloxane, is used. The oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points.

For less volatile or thermally labile metabolites of α-PBP, derivatization may be necessary to increase their volatility and thermal stability. This process involves chemically modifying the analytes, for example, through silylation, to make them suitable for GC analysis.

Integrated Analytical Strategies for Comprehensive Profiling

A single analytical technique is often insufficient for the complete and unambiguous identification of new psychoactive substances like this compound, especially in complex forensic samples. Therefore, an integrated analytical strategy that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy is essential.

The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently the first line of approach in forensic laboratories for the screening and identification of synthetic cathinones. These techniques provide retention time data and mass spectra, which can be compared to libraries of known compounds for identification. LC coupled with high-resolution mass spectrometry (LC-HR-MS) can provide accurate mass measurements, which aids in determining the elemental composition of the parent compound and its fragments.

When a new or unconfirmed substance is encountered, Nuclear Magnetic Resonance (NMR) spectroscopy becomes crucial for definitive structural elucidation. After isolation and purification of the compound, often using preparative HPLC, 1D and 2D NMR analyses are performed to determine the exact molecular structure. This integrated approach, leveraging the strengths of both chromatography and spectroscopy, ensures a comprehensive and reliable profiling of this compound and its related compounds.

Forensic Research Applications of 1 Phenyl 2 Pyrrolidin 1 Yl Butan 1 One Analysis

Development and Validation of Methods for Identification in Seized Materials

The unambiguous identification of α-PBP in seized materials is the first step in any forensic investigation involving this compound. Forensic laboratories employ a variety of analytical techniques to confirm the presence of controlled substances. The development and validation of these methods are critical to ensure the accuracy and reliability of the results presented in legal proceedings.

A combination of analytical techniques is often utilized for the identification and structural elucidation of NPS like α-PBP in seized materials. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a commonly used tool, providing characteristic fragmentation patterns that can be compared against spectral libraries. researchgate.netnih.gov For novel substances that may not be present in established libraries, more advanced techniques are necessary. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), can provide accurate mass measurements, which aids in determining the elemental composition of the unknown compound. acs.org

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of new psychoactive substances, providing detailed information about the chemical structure of the molecule. researchgate.netacs.org Fourier-transform infrared (FTIR) spectroscopy is another technique that can be used for the identification of functional groups within the molecule, serving as a valuable screening tool. researchgate.net

The validation of these analytical methods is performed according to internationally recognized guidelines to ensure they are fit for purpose. Key validation parameters include selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.

Table 1: Analytical Techniques for the Identification of α-PBP in Seized Materials

Technique Principle Application in α-PBP Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern.Presumptive and confirmatory identification by matching the mass spectrum to a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase and identifies them based on their mass-to-charge ratio.High-sensitivity detection and quantification.
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, allowing for the determination of the elemental composition.Identification of novel or unexpected compounds.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed information about the atomic structure of a molecule.Unambiguous structural elucidation of new substances.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies functional groups within a molecule based on the absorption of infrared radiation.Rapid screening of seized materials.

Detection and Identification of α-PBP and its Metabolites in Biological Matrices for Forensic Purposes

In forensic toxicology, the detection of a drug or its metabolites in biological samples such as blood, urine, or hair provides evidence of exposure. The analysis of α-PBP and its metabolites is essential in various forensic contexts, including driving under the influence of drugs (DUID) cases, drug-facilitated crimes, and post-mortem investigations.

The metabolism of α-PBP in humans has been studied to identify unique biomarkers of its consumption. Two major phase I metabolic pathways have been identified: the reduction of the ketone group to form 1-phenyl-2-(pyrrolidin-1-yl)butan-1-ol (OH-α-PBP), and the oxidation of the pyrrolidine (B122466) ring to produce α-(2″-oxo-pyrrolidino)butiophenone (2″-oxo-α-PBP). nih.govresearchgate.net The resulting metabolites can be conjugated with glucuronic acid in phase II metabolism. researchgate.net Research has shown that OH-α-PBP is the most abundant phase I metabolite found in urine specimens. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique commonly used for the detection and quantification of α-PBP and its metabolites in biological fluids. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to improve the volatility and chromatographic properties of the analytes. nih.gov

Studies have reported a wide range of α-PBP concentrations in biological samples from forensic cases. For instance, in a study of 43 intoxication cases, serum α-PBP concentrations ranged from 2.0 to 440 ng/mL, and urine concentrations ranged from 2.0 to 13,200 ng/mL. researchgate.netnih.gov In fatal intoxications, α-PBP has been detected in post-mortem blood samples. nih.gov The detection of metabolites, in addition to the parent drug, can provide a more comprehensive picture of drug exposure, especially when the parent drug has been extensively metabolized.

Table 2: Major Phase I Metabolites of α-PBP in Humans

Metabolite Metabolic Pathway Significance in Forensic Analysis
1-phenyl-2-(pyrrolidin-1-yl)butan-1-ol (OH-α-PBP)Reduction of the ketone groupMost abundant phase I metabolite in urine, serving as a key biomarker of α-PBP use. nih.govresearchgate.net
α-(2″-oxo-pyrrolidino)butiophenone (2″-oxo-α-PBP)Oxidation of the pyrrolidine ringAnother significant metabolite that can be targeted for confirmation of ingestion. nih.govresearchgate.net

Impurity Profiling for Intelligence on Clandestine Synthesis and Distribution Networks

Impurity profiling is a forensic intelligence tool used to establish links between different drug seizures, identify synthesis routes, and gather information about clandestine laboratory operations. nih.gov Every synthetic drug sample contains impurities, including starting materials, intermediates, by-products, and reagents from the manufacturing process. lgcstandards.com The unique pattern of these impurities can serve as a chemical signature for a specific batch of the drug. nih.gov

While specific research on the impurity profiling of α-PBP is not extensively published, the principles applied to other clandestinely produced drugs, such as fentanyl and methamphetamine, are directly applicable. nih.govgriffith.edu.au The analysis of impurities in seized α-PBP samples could provide valuable intelligence. For example, the identification of specific chemical markers can indicate the synthetic pathway used, which may, in turn, point to the origin of the precursors and the sophistication of the clandestine laboratory. griffith.edu.auresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for impurity profiling. researchgate.net By creating a database of impurity profiles from different seizures, law enforcement agencies can identify links between seemingly unrelated cases, map distribution networks, and target the sources of production.

Table 3: Potential Applications of α-PBP Impurity Profiling

Application Description
Source Identification Linking different drug seizures to a common manufacturing source based on their chemical signature.
Synthesis Route Determination Identifying the specific chemical pathway used to produce the α-PBP, which can provide clues about the precursors and expertise of the chemists. griffith.edu.auresearchgate.net
Intelligence Gathering Providing strategic intelligence on the scale and structure of drug trafficking organizations.
Monitoring of New Trends Detecting changes in synthesis methods or the emergence of new precursors in the illicit market. nih.gov

Correlation between Analytical Findings and Behavioral Observations in Forensic Toxicological Assessments

In forensic toxicology, a key challenge is to correlate the concentration of a drug in a biological sample with the observed physiological and behavioral effects. This is particularly complex for NPS like α-PBP, as users often consume multiple substances, making it difficult to attribute specific effects to a single compound. nih.govnih.gov

Clinical studies and case reports from emergency departments and forensic investigations provide valuable data on the effects of α-PBP intoxication. The clinical features observed in individuals who have consumed α-PBP are similar to those of other synthetic cathinones like MDPV and α-PVP. nih.gov Common symptoms include tachycardia, agitation, anxiety, and hypertension. nih.gov

However, establishing a clear dose-response relationship or a direct correlation between blood concentrations of α-PBP and the severity of these symptoms is challenging. nih.gov In many forensic cases involving α-PBP, other psychoactive substances are also detected, which can have synergistic or antagonistic effects. nih.gov For instance, in a study of 43 patients positive for α-PBP, 98% of the cases involved other drugs, with other pyrovalerone analogues being the most common. nih.gov

Table 4: Commonly Reported Clinical Features in α-PBP Intoxications

Symptom Frequency Notes
TachycardiaProminentSimilar to other synthetic cathinones. nih.gov
Agitation/AnxietyProminentA common central nervous system stimulant effect. nih.gov
HypertensionProminentA common sympathomimetic effect. nih.gov
Poly-drug useHigh (98% in one study)Complicates the attribution of specific symptoms to α-PBP. nih.gov

Computational and Theoretical Studies of 1 Phenyl 2 Pyrrolidin 1 Yl Butan 1 One

Molecular Modeling and Simulation for Conformational and Interaction Analysis

Molecular modeling and simulation techniques are pivotal in exploring the three-dimensional structure and dynamic behavior of 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one. These methods allow for a detailed examination of its conformational preferences and its interactions with biological targets, primarily the monoamine transporters.

Molecular docking simulations have been employed to investigate the interaction of α-PBP and its analogs with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These simulations indicate that α-PBP likely binds within the central binding site of these transporters, interfering with the reuptake of neurotransmitters. The binding orientation is influenced by electrostatic interactions between the protonated nitrogen of the pyrrolidine (B122466) ring and negatively charged residues in the transporter, as well as hydrophobic interactions between the phenyl and ethyl groups and nonpolar residues in the binding pocket. The potency of α-PBP as a reuptake inhibitor is directly related to its binding affinity, which is determined by the sum of these interactions. Comparative modeling studies of various cathinone (B1664624) derivatives have shown that the length of the alkyl chain can influence binding affinity and selectivity towards different monoamine transporters.

Table 1: Key Molecular Descriptors for this compound

DescriptorValueSource
Molecular FormulaC₁₄H₁₉NOPubChem
Molecular Weight217.31 g/mol PubChem
XLogP3-AA3.1PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of this compound. These calculations allow for the determination of various molecular properties that govern its behavior at the subatomic level.

The electronic structure of α-PBP is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity.

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For α-PBP, the region around the carbonyl oxygen atom is expected to have a negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. Conversely, the area around the hydrogen atoms of the protonated pyrrolidine nitrogen would exhibit a positive potential, indicating a propensity for interaction with nucleophilic sites.

Quantum chemical calculations can also be used to compute various reactivity descriptors, such as chemical hardness, softness, and electronegativity. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species, including biological macromolecules. While specific DFT studies on α-PBP are not widely published, the general principles of these calculations are routinely applied to understand the structure-activity relationships of new psychoactive substances.

Table 2: Predicted Reactivity Descriptors (Illustrative)

DescriptorDefinitionPredicted Trend for α-PBP
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Moderate to high, indicating a capacity to donate electrons in certain reactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Relatively low, suggesting it can act as an electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.A moderate gap would suggest a balance between stability and reactivity.
Electronegativity (χ) The power of an atom or molecule to attract electrons.Influenced by the presence of nitrogen and oxygen atoms.
Chemical Hardness (η) Resistance to change in electron distribution.A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Note: The values in this table are illustrative and based on general principles of quantum chemistry as applied to similar molecules. Specific calculated values would require dedicated DFT studies.

In Silico Prediction of Metabolic Pathways and Product Profiles

In silico methods for predicting metabolism are crucial for understanding the biotransformation of xenobiotics like this compound. These computational tools can forecast potential metabolic pathways and the resulting metabolites, which is vital for forensic analysis and for understanding the compound's duration of action and potential for toxicity.

The metabolism of α-PBP has been studied, and in silico prediction tools, such as MetaSite, can be used to corroborate and predict these findings. nih.govresearchgate.netnih.gov These programs typically use a combination of knowledge-based systems, which contain information on known biotransformations, and structure-based methods that model the interaction of the substrate with metabolic enzymes like cytochrome P450 (CYP) isoforms.

For α-PBP, the primary predicted and experimentally confirmed metabolic pathways include:

Reduction of the β-keto group: The carbonyl group is a primary site for metabolism, leading to the formation of 1-phenyl-2-(pyrrolidin-1-yl)butan-1-ol. This creates a new chiral center, resulting in diastereomeric alcohol metabolites. nih.govresearchgate.net

Hydroxylation of the pyrrolidine ring: This can occur at various positions on the pyrrolidine ring, often followed by further oxidation.

Oxidation of the pyrrolidine ring: A common metabolic pathway for pyrrolidinophenone derivatives is the oxidation of the pyrrolidine ring to form a lactam metabolite, α-(2″-oxo-pyrrolidino)butiophenone. nih.govresearchgate.net

Hydroxylation of the phenyl ring: The aromatic ring can also undergo hydroxylation, typically at the para-position.

Combination of pathways: It is common for multiple metabolic transformations to occur, leading to metabolites with several modifications.

In silico tools can rank the likelihood of metabolism at different sites on the molecule. For α-PBP, the benzylic carbon and the carbons adjacent to the nitrogen in the pyrrolidine ring are often identified as probable sites of metabolism. The predictions from these computational models are valuable for guiding the analytical search for metabolites in biological samples.

Table 3: Predicted and Known Metabolites of this compound

Metabolic PathwayPredicted/Known Metabolite
β-Keto Reduction 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-ol (diastereomers)
Pyrrolidine Ring Oxidation α-(2″-oxo-pyrrolidino)butiophenone
Pyrrolidine Ring Hydroxylation Hydroxy-1-phenyl-2-(pyrrolidin-1-yl)butan-1-one
Phenyl Ring Hydroxylation 1-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one

Q & A

Q. What are the primary synthetic routes for 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of phenylacetone with pyrrolidine under acidic or basic catalysis to form the ketamine intermediate.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the target compound.
    Yield optimization strategies include:
    • Adjusting reaction temperature (e.g., 50–80°C) to balance reaction rate and byproduct formation.
    • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis side reactions.
    • Catalytic systems like p-toluenesulfonic acid (PTSA) for efficient condensation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • NMR : Confirm the presence of the pyrrolidine ring (δ 1.8–2.1 ppm for CH₂ groups) and the aromatic phenyl group (δ 7.2–7.5 ppm).
  • FT-IR : Identify the carbonyl stretch (C=O) at ~1700 cm⁻¹ and tertiary amine (C-N) at ~1200 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 231.3 (C₁₄H₁₉NO⁺) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro receptor binding assays : Screen for affinity at dopamine, serotonin, or norepinephrine transporters due to structural similarity to psychoactive pyrrolidinophenones .
  • Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.
  • Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Common discrepancies arise from:

  • Purity variations : Use HPLC-UV/ELSD (≥99% purity threshold) to standardize test compounds .
  • Assay conditions : Control pH (7.4 for physiological relevance) and temperature (37°C) in receptor binding studies.
  • Structural analogs : Compare activity of derivatives (e.g., 1-phenyl-2-piperidin-1-yl variants) to isolate pharmacophore contributions .

Q. What advanced computational methods are suitable for predicting its stability and degradation pathways?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., pyrrolidine N-C bond).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments.
  • In silico metabolism prediction : Tools like MetaSite predict Phase I/II metabolites (e.g., hydroxylation at the phenyl ring) .

Q. How can crystallographic data improve understanding of its solid-state properties?

  • Single-crystal X-ray diffraction : Determine bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to assess conformational rigidity.
  • Powder XRD : Correlate crystallinity with solubility and bioavailability.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O contacts) influencing packing efficiency .

Q. What strategies mitigate challenges in GC/MS method validation for detecting trace impurities?

  • Derivatization : Use BSTFA to silylate polar functional groups, enhancing volatility.
  • Internal standards : Deuterated analogs (e.g., d₅-pyrrolidine) for quantification accuracy.
  • Collision-induced dissociation (CID) : Optimize MS/MS parameters to distinguish isobaric impurities .

Methodological Considerations

Q. Designing stability studies under accelerated conditions

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks, monitoring degradation products via LC-HRMS.
  • Photostability : Use ICH Q1B guidelines (1.2 million lux hours) to assess UV-light sensitivity.
  • pH-dependent hydrolysis : Test in buffers (pH 1–10) to identify labile regions (e.g., ketone group) .

Q. Validating synthetic scalability for preclinical batches

  • Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progression.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology.
  • Pilot-scale reactors : Use jacketed glass reactors (10–50 L) with temperature-controlled stirring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.